molecular formula C11H18N4 B15259091 1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane

1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane

Cat. No.: B15259091
M. Wt: 206.29 g/mol
InChI Key: WQUCCRORMYJBRQ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features a pyrazole ring, a five-membered ring containing two nitrogen atoms, fused with a spiro nonane system. The presence of the pyrazole ring imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a diamine in the presence of a suitable catalyst can lead to the formation of the desired spiro compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but often include various functionalized pyrazole derivatives.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The spiro structure may also contribute to its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane stands out due to its unique spiro structure and the presence of the pyrazole ring. Similar compounds include:

  • 1-(1-Ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane
  • 1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane

These compounds share the spiro and pyrazole features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane

InChI

InChI=1S/C11H18N4/c1-15-7-9(6-14-15)10-11(8-13-10)2-4-12-5-3-11/h6-7,10,12-13H,2-5,8H2,1H3

InChI Key

WQUCCRORMYJBRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2C3(CCNCC3)CN2

Origin of Product

United States

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